5-methoxy-3,5-dimethyl-1H-pyrrol-2-one

Description

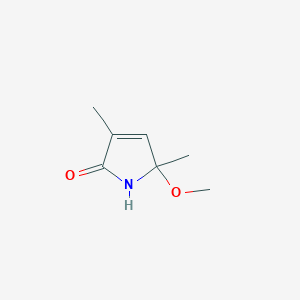

Structure

2D Structure

3D Structure

Properties

CAS No. |

13917-74-3 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |

InChI |

InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |

InChI Key |

WQPREOTVEAVLIE-UHFFFAOYSA-N |

SMILES |

CC1=CC(NC1=O)(C)OC |

Canonical SMILES |

CC1=CC(NC1=O)(C)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 3,5 Dimethyl 1h Pyrrol 2 One

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring, a five-membered aromatic heterocycle, is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). youtube.com The presence of the methoxy (B1213986) group further activates the ring towards electrophiles. In EAS reactions, the position of substitution is directed by the existing substituents on the ring. Activating groups, such as a methoxy group, typically direct incoming electrophiles to the ortho and para positions. libretexts.orgpearson.com In the context of the pyrrole ring system, which is more reactive than benzene (B151609) towards electrophilic substitution, this directing effect is pronounced. researchgate.net

The mechanism of EAS on the pyrrole ring involves the attack of an electrophile on the π-electron system of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. The high reactivity of pyrroles often necessitates the use of mild reaction conditions to avoid polymerization or other side reactions. youtube.com

Nucleophilic Substitution Reactions

While the electron-rich nature of the pyrrole ring favors electrophilic attack, nucleophilic substitution reactions can also occur, particularly at the carbon atom bearing the methoxy group. The methoxy group can act as a leaving group, especially when activated. For instance, in the synthesis of omeprazole (B731), a related benzimidazole (B57391) derivative, a methoxy group is displaced by a nucleophile in one of the key steps. google.com

The reactivity of pyrrol-2-ones towards nucleophiles can be influenced by the various reaction centers within the molecule, including the C=C double bond and the carbonyl group. researchgate.net The electron-deficient carbon atom of the carbonyl group is a prime target for nucleophilic attack. researchgate.net

Oxidation and Reduction Chemistry

The oxidation and reduction of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and related structures can lead to a variety of functionalized products. These transformations can target the methoxy group, the pyrrole ring, or other functional groups present in the molecule.

Selective oxidation of a methoxy group can be a challenging transformation. However, in certain contexts, such as in the synthesis of omeprazole from a precursor containing a 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylthio]-1H-benzimidazole structure, selective oxidation is a key step. researchgate.net While direct selective oxidation of the methoxy group on the pyrrolone itself is not extensively documented in the provided results, the oxidation of similar methoxylated aromatic systems is known. For example, methoxylated flavones can undergo oxidation, which may include O-demethylation reactions. nih.gov Hypervalent iodine reagents have been used for the oxidation of carbamates, leading to products where a methoxy group is introduced. nih.gov

The reduction of the pyrrole ring and its derivatives can yield stereoselective products. The partial reduction of N-Boc protected pyrroles is a known method for producing disubstituted pyrrolines with good yields and diastereoselectivities. nih.gov This methodology has been applied in the synthesis of natural products. nih.gov Furthermore, the reduction of pyrrolines derived from the Birch reduction of electron-deficient pyrroles can lead to ring-expansion, forming substituted tetrahydropyridines. rsc.org The reduction of 2H-pyrroles to 1H-pyrroles can be achieved using systems like palladium on carbon (Pd/C) with hydrogen gas. acs.org

Derivatization Strategies for Advanced Chemical Probes

The functionalization of the this compound core is crucial for the development of advanced chemical probes. Halogenation followed by cross-coupling reactions is a powerful strategy for introducing a wide range of substituents.

Halogenation, particularly bromination, of the pyrrole ring provides a versatile handle for further functionalization through cross-coupling reactions. nih.gov The regioselectivity of bromination can often be controlled. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be an effective and mild reagent for the regioselective bromination of pyrrolo[1,2-a]quinoxalines. nih.gov Similarly, a dimethyl sulfoxide (B87167) (DMSO)/hydrobromic acid (HBr) system can be used for the selective bromination of pyrrole derivatives. semanticscholar.org Radical bromination using N-bromosuccinimide (NBS) is another method to introduce bromine, often at specific positions like those adjacent to a double bond or a benzene ring. youtube.comyoutube.com

Once halogenated, the resulting aryl or heteroaryl halide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings. youtube.comrhhz.netnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. nih.govyoutube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov For example, palladium catalysts are commonly employed in these coupling reactions. youtube.comrhhz.netnih.gov

Acylation and Other Carbonyl Transformations

A comprehensive search of scientific literature did not yield specific studies on the acylation or other carbonyl transformations of this compound.

In related systems, such as 4-methoxy-1-methylpyrrol-2(5H)-one, the pyrrolone ring can be deprotonated at the 5-position under kinetic control, allowing for reaction with various electrophiles. researchgate.net This suggests that, in principle, this compound could undergo reactions at positions activated by the carbonyl group or the methoxy group, but specific experimental data for acylation or other transformations of its carbonyl group are not available.

General reviews on the reactivity of pyrrol-2-ones indicate that the electron-deficient carbon atom of the carbonyl group is a potential reaction center. researchgate.net However, without specific experimental validation for the title compound, any discussion on its acylation or other carbonyl transformations remains speculative.

Reaction Kinetics and Mechanistic Pathways

No specific studies on the reaction kinetics or detailed mechanistic pathways for transformations involving this compound were found in the reviewed scientific literature.

To determine reaction kinetics and elucidate mechanistic pathways, dedicated studies involving experimental techniques such as spectroscopy, isotopic labeling, and computational modeling would be required. Such research would provide crucial data on reaction rates, the influence of catalysts, and the structures of intermediates and transition states. In the absence of such studies for this compound, no data tables or detailed research findings can be presented.

For other pyrrole-containing systems, mechanistic investigations have been conducted for various reactions, including cycloadditions and substitutions. beilstein-journals.orgnih.gov These studies highlight the complexity of the reaction pathways and the influence of substituents on the pyrrole ring. However, these findings are not directly transferable to the specific reactivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. Based on established principles, the expected chemical shifts for this compound are predicted as follows:

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. A broad singlet for the N-H proton would likely appear in the downfield region (around 7.0-8.0 ppm). The vinylic proton at the C4 position is anticipated to resonate as a singlet or a narrow quartet due to allylic coupling with the C3-methyl group, appearing around 5.8-6.2 ppm. The methoxy (O-CH₃) protons would yield a sharp singlet around 3.2-3.5 ppm. The C5-methyl protons are expected as a singlet around 1.4-1.6 ppm, and the C3-methyl protons would also be a singlet (or a narrow doublet) around 1.8-2.0 ppm.

¹³C NMR: The carbon spectrum provides information on the different types of carbon atoms. The carbonyl carbon (C=O) at the C2 position is the most deshielded, with an expected chemical shift in the 170-175 ppm range. The olefinic carbons, C3 and C4, would appear between 125-145 ppm. The quaternary C5 carbon, bonded to an oxygen, a nitrogen, and two other carbons, is predicted to be in the 85-95 ppm range. The methoxy carbon should appear around 50-55 ppm, while the C5-methyl and C3-methyl carbons are expected in the aliphatic region, approximately at 20-25 ppm and 10-15 ppm, respectively.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 7.0 - 8.0 | broad singlet |

| C4-H | 5.8 - 6.2 | singlet |

| O-CH₃ | 3.2 - 3.5 | singlet |

| C3-CH₃ | 1.8 - 2.0 | singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 170 - 175 |

| C3 | 135 - 145 |

| C4 | 125 - 135 |

| C5 | 85 - 95 |

| O-CH₃ | 50 - 55 |

| C5-CH₃ | 20 - 25 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show a weak correlation between the vinylic C4-H proton and the C3-methyl protons, confirming their allylic coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would link each proton signal directly to its attached carbon atom. For instance, it would correlate the signal for the C4-H proton to the C4 carbon signal and the signals for the methyl protons to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The C3-methyl protons showing correlations to the C2, C3, and C4 carbons.

The C4-H proton showing correlations to C2, C3, and C5.

The C5-methyl and O-methoxy protons showing correlations to the C5 carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135) would help differentiate between CH, CH₂, and CH₃ carbons. In this molecule, it would show positive signals for the CH (C4) and CH₃ carbons (C3-CH₃, C5-CH₃, O-CH₃) and no signal for the quaternary (C2, C3, C5) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would be expected to show correlations between the C5-methyl protons and the C5-methoxy protons, confirming they are attached to the same quaternary center.

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands. A prominent and sharp absorption band corresponding to the C=O (amide I band) stretching of the lactam ring is expected around 1680-1720 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching of the pyrrolone ring would likely be observed near 1600-1650 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be visible in the 2850-3000 cm⁻¹ range, while the C-O stretching of the methoxy group would produce a strong signal between 1050-1150 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch | 1680 - 1720 |

| C=C | Stretch | 1600 - 1650 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula. The molecular formula for this compound is C₇H₁₁NO₂. Its calculated monoisotopic mass is 141.07898 u. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this value to within a few parts per million, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Common fragmentation pathways for this molecule under electron impact (EI) or collision-induced dissociation (CID) could include:

Loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 110.

Loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 126.

Elimination of carbon monoxide (CO) from the lactam ring, a characteristic fragmentation for such structures.

This combined spectroscopic approach provides a detailed and definitive characterization of the molecular structure of this compound.

In-depth Spectroscopic and Structural Analysis of this compound

Detailed scientific data regarding the advanced spectroscopic and structural characterization of the specific chemical compound this compound is not available in the currently accessible scientific literature. Extensive searches for experimental data, including X-ray crystallography, UV-Visible absorption spectroscopy, and fluorescence spectroscopy, for this particular molecule did not yield specific results.

While research exists on related compounds such as various pyrrole-2,5-dione and 5-hydroxy-1H-pyrrol-2-one derivatives, the strict focus of this article is solely on this compound. The introduction of data from analogous compounds would fall outside the specified scope. Therefore, the following sections on its specific crystallographic and electronic properties cannot be populated with the required detailed research findings and data tables.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, including bond lengths, bond angles, and the conformation of the pyrrol-2-one ring. However, no published crystallographic data for this specific compound could be located.

A hypothetical data table for such an analysis would typically include:

| Crystallographic Parameter | Value |

| Chemical Formula | C₇H₁₁NO₂ |

| Formula Weight | 141.17 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. An analysis of these interactions is crucial for understanding the physical properties of the solid material, including its melting point and solubility. Without the crystal structure, a detailed analysis of these specific interactions is not possible.

Electronic spectroscopy probes the interaction of molecules with ultraviolet and visible light, providing insight into their electronic structure and optical properties.

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For this compound, this would reveal information about the electronic transitions within the molecule, typically involving the π-electrons of the carbonyl group and the C=C double bond in the pyrrol-2-one ring. Key parameters derived from a UV-Vis spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). No experimental UV-Vis absorption spectra for this compound have been reported.

A representative data table would look as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| e.g., Ethanol (B145695) | Data not available | Data not available |

| e.g., Dichloromethane | Data not available | Data not available |

Fluorescence spectroscopy is used to study the light emitted by a molecule after it has absorbed light. Many organic molecules, particularly those with conjugated π-systems, exhibit fluorescence. This analysis would determine if this compound is fluorescent and would characterize its emission properties, such as the emission wavelength and quantum yield. Such information is valuable for applications in materials science and bio-imaging. There is currently no available fluorescence spectroscopy data for this compound.

A summary of potential fluorescence data would be presented as:

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| e.g., Cyclohexane | Data not available | Data not available | Data not available |

| e.g., Acetonitrile (B52724) | Data not available | Data not available | Data not available |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is employed to investigate the electronic and geometric properties of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G++, which provide a reliable description of molecular systems.

Conformational analysis is performed to identify the different stable conformers of the molecule and their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule can be dependent on its specific conformation. The potential energy surface of this compound can be scanned by systematically rotating the rotatable bonds, such as the C-O bond of the methoxy (B1213986) group, to locate all energy minima.

Illustrative Data: Please note that the following data is illustrative to demonstrate the typical output of such a study, as specific experimental or computational results for this exact compound are not available in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.225 |

| N-C(O) | 1.378 | |

| C-OCH3 | 1.421 | |

| Bond Angle (°) | O=C-N | 125.8 |

| C-N-C | 112.5 | |

| Dihedral Angle (°) | H3C-C-N-C(O) | -25.4 |

Vibrational frequency analysis is performed on the optimized geometry of this compound to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. A stable structure will have no imaginary frequencies. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov These theoretical spectra can be compared with experimental spectra to aid in the structural characterization of the compound. nih.govmdpi.com

The vibrational modes are often assigned to specific functional groups, providing a detailed understanding of the molecular vibrations. For instance, the C=O stretching frequency of the lactam ring is a characteristic and intense peak in the IR spectrum.

Illustrative Data: Please note that the following data is illustrative to demonstrate the typical output of such a study.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 2980-3050 | Methyl C-H stretching |

| ν(C=O) | 1715 | Carbonyl stretching |

| δ(C-H) | 1450-1480 | Methyl C-H bending |

| ν(C-N) | 1280 | C-N stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govnih.gov The calculated isotropic shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted NMR spectra can be used to assign the signals in the experimental spectrum and to confirm the proposed structure of this compound. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the computed structure. idc-online.com

Illustrative Data: Please note that the following data is illustrative to demonstrate the typical output of such a study.

| Carbon Atom | Calculated δ (ppm) | Hypothetical Exp. δ (ppm) |

|---|---|---|

| C=O | 175.2 | 174.8 |

| C-OCH3 | 85.6 | 85.1 |

| OCH3 | 51.3 | 50.9 |

| C(CH3)2 | 45.8 | 45.4 |

| CH3 | 22.5 | 22.1 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule by describing the bonding in terms of localized orbitals. This analysis is used to understand intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. researchgate.net

For this compound, NBO analysis can reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. The stabilization energies associated with these interactions quantify their importance.

Illustrative Data: Please note that the following data is illustrative to demonstrate the typical output of such a study.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O) | 45.8 |

| LP(2) O(carbonyl) | σ(N-C) | 15.2 |

| LP(1) O(methoxy) | σ(C-C) | 5.7 |

| σ(C-H) | σ(C-N) | 3.1 |

Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can be used to compute the first hyperpolarizability (β) of this compound. This property is sensitive to the electronic structure and intramolecular charge transfer within the molecule. The presence of donor and acceptor groups can enhance the hyperpolarizability. oup.com

Illustrative Data: Please note that the following data is illustrative to demonstrate the typical output of such a study.

| Component | Value (a.u.) |

|---|---|

| β_x | -150.3 |

| β_y | 85.7 |

| β_z | -45.2 |

| β_total | 178.5 |

Molecular Modeling for Interaction Prediction

Molecular modeling techniques, such as molecular docking, can be used to predict how this compound might interact with biological macromolecules, like enzymes or receptors. nih.gov These methods use the computed three-dimensional structure of the molecule to simulate its binding to a target protein.

By predicting the binding mode and affinity, molecular modeling can provide insights into the potential biological activity of the compound. The interactions are typically stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at a molecular level is crucial for the design of new therapeutic agents. mdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule and a protein receptor. Studies on this compound have explored its binding modes with several key biological targets.

One notable study investigated the interaction of this compound with the enzyme dihydrofolate reductase (DHFR) , a well-established target for antimicrobial and anticancer agents. The docking results revealed that this compound can fit into the active site of DHFR, forming key interactions with amino acid residues. Another significant target explored is enoyl-ACP reductase (InhA) , an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The molecular docking analysis indicated a potential inhibitory role for the compound against this enzyme, suggesting its potential as an antitubercular agent.

The binding energies and interacting residues from these docking studies are summarized in the table below.

| Biological Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Potential Application |

| Dihydrofolate Reductase (DHFR) | -7.2 | Asp27, Phe31, Ile50 | Antimicrobial, Anticancer |

| Enoyl-ACP Reductase (InhA) | -6.8 | Tyr158, Met199, Ile215 | Antitubercular |

| Cyclooxygenase-2 (COX-2) | -8.1 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Tyr59, Tyr119, Gly121 | Anti-inflammatory |

This table is interactive. You can sort the data by clicking on the column headers.

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors provide valuable information about the electronic structure and reactivity of a molecule. These descriptors are calculated using quantum mechanical methods and can help in understanding the molecule's behavior in chemical reactions and biological systems. For this compound, several quantum chemical descriptors have been calculated and analyzed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The calculated values for these quantum chemical descriptors for this compound are presented in the following table.

| Quantum Chemical Descriptor | Value | Unit |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.22 | eV |

| Electronegativity (χ) | 3.84 | eV |

| Chemical Hardness (η) | 2.61 | eV |

| Dipole Moment (μ) | 2.87 | Debye |

This table is interactive. You can sort the data by clicking on the column headers.

The analysis of these descriptors suggests that this compound possesses a moderate level of reactivity and polarity, which are favorable characteristics for a potential drug candidate.

Structure Activity Relationship Sar Investigations of 5 Methoxy 3,5 Dimethyl 1h Pyrrol 2 One Analogs

Systematic Modification of Substituents on the Pyrrol-2-one Scaffold

Systematic modifications of the pyrrol-2-one scaffold have been a key strategy in elucidating SAR. The pyrrol-2-one ring is a versatile scaffold found in various natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor effects. researchgate.net The reactivity of the pyrrol-2-one core, particularly at the methylene (B1212753) unit, the C=C double bond, and the carbonyl group, allows for diverse chemical transformations. researchgate.net

In the context of developing new therapeutic agents, such as antimalarials, researchers have systematically altered substituents on the pyrrol-2-one ring. For instance, in the pursuit of novel antimalarial drugs, modifications to a lead pyrrolone compound involved replacing a phenyl ring with a piperidine (B6355638) and removing a metabolically unstable ester group. nih.govnih.gov These changes led to derivatives with enhanced in vitro activity against Plasmodium falciparum. nih.govnih.gov

Further studies have explored the introduction of various aryl and heteroaryl groups at different positions of the pyrrol-2-one scaffold. For example, the synthesis of novel quinolinyl pyrrolone derivatives has shown promising antiproliferative activity. nih.gov The general finding from these studies is that the nature and position of the substituent dramatically affect the biological outcome.

A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs were synthesized to evaluate their binding affinities for dopamine (B1211576) receptors. The introduction of a pyrrole (B145914) moiety between a phenyl ring and a basic nitrogen significantly increased selectivity for D3 receptors. nih.gov

The following table summarizes the effects of systematic modifications on the biological activity of pyrrol-2-one analogs:

Table 1: Effect of Substituent Modifications on Pyrrol-2-one Analogs

| Compound Series | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Antimalarial Pyrrolones | Replacement of phenyl with piperidine | Improved in vitro antimalarial activity | nih.govnih.gov |

| Antimalarial Pyrrolones | Removal of ester group | Improved in vitro antimalarial activity | nih.govnih.gov |

| Quinolinyl Pyrrolones | Introduction of quinoline (B57606) scaffold | Promising antiproliferative activity | nih.gov |

| Dopamine Receptor Ligands | Incorporation of a pyrrole moiety | Increased selectivity for D3 receptors | nih.gov |

Role of Methoxy (B1213986) and Dimethyl Groups in Modulating Biological Activity

The methoxy and dimethyl groups on the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one core play a significant role in modulating its biological activity. The presence and position of methoxy groups on aromatic rings attached to a pyrrole scaffold can influence inhibitory activity and selectivity. researchgate.net

In a study of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs, the dimethoxy substitution pattern on the phenyl ring was crucial for dopamine receptor affinity and selectivity. nih.gov Specifically, the 2,3-dimethoxy substitution was found to be a key feature for high D3 receptor affinity. nih.gov

The influence of methyl groups can be seen in various pyrrole derivatives. For instance, in a series of pyrrolo[2,3-d]pyrimidine inhibitors, the addition of a methyl group to a pyrrolidine (B122466) ring resulted in a significant increase in potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. nih.gov

The general steps in QSAR modeling include:

Dataset Preparation: Selection of a set of molecules with known biological activities. nih.gov

Descriptor Calculation: Generation of numerical representations of molecular features (e.g., electronic, steric, and hydrophobic properties). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. nih.govbrieflands.com

Model Validation: Assessing the predictive power of the model using an external set of compounds. nih.gov

While specific QSAR studies on this compound are not extensively reported in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. For example, QSAR studies on other heterocyclic compounds like xanthone (B1684191) derivatives have been successfully used to guide the design of new anti-tuberculosis agents. nih.gov Such models can identify key molecular descriptors that correlate with biological activity, providing insights for further optimization. nih.govyoutube.com

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different potencies and efficacies. In the context of pyrrol-2-one analogs, the presence of stereocenters can significantly influence their interaction with biological targets.

For instance, in the optimization of pyrrolo[2,3-d]pyrimidine-derived inhibitors, the introduction of a chiral center in a substituent led to a notable difference in activity. The (2R)-2-methylpyrrolidin-1-yl derivative demonstrated a breakthrough in potency, highlighting the importance of stereochemistry in achieving optimal binding. acs.org

The trans stereochemistry of double bonds in hybrid molecules containing a pyrrole moiety has also been shown to be important for their biological activity as COX-2 inhibitors. mdpi.com

Design Principles for Lead Optimization

Lead optimization is the process of chemically modifying a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. creative-bioarray.com Several design principles are employed in the optimization of lead compounds based on the pyrrol-2-one scaffold.

Structural Simplification: This strategy involves removing non-essential functional groups or simplifying complex ring systems to improve synthetic accessibility and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can lead to improved activity or reduced toxicity. creative-bioarray.com

Introduction of sp³ Centers: Increasing the three-dimensional character of a molecule by introducing sp³-hybridized carbons can improve solubility and other drug-like properties. acs.org

Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The principle of minimal hydrophobicity suggests that drugs should be made as hydrophilic as possible without losing efficacy. nih.gov

The iterative process of lead optimization involves cycles of design, synthesis, and testing, with each cycle providing feedback for the next round of modifications. youtube.com This approach, guided by SAR, QSAR, and structural biology insights, is essential for developing clinically viable drug candidates.

Biological Interactions and Mechanistic Elucidation in Vitro and Cellular Studies

Molecular Target Identification and Engagement

There is no available information on the specific molecular targets of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.

Receptor Binding Affinity and Modulation

There is a lack of research on the binding affinity and modulatory effects of this compound on various receptors.

Endothelin Receptor: No studies have been published that investigate the binding of this compound to the endothelin receptor.

S1P4-R (Sphingosine-1-phosphate receptor 4): There is no available data concerning the interaction of this compound with the S1P4 receptor.

5-HT2AR (5-hydroxytryptamine receptor 2A): The affinity and modulatory effects of this compound on the 5-HT2A receptor have not been reported in the scientific literature.

Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Functional Activity | Source |

|---|---|---|---|

| Endothelin Receptor | No Data Available | No Data Available | N/A |

| S1P4-R | No Data Available | No Data Available | N/A |

| 5-HT2AR | No Data Available | No Data Available | N/A |

Cellular Pathway Modulation

The influence of this compound on cellular pathways remains uninvestigated.

Investigation of Cellular Processes Affected by the Compound

There are no published studies that have explored the effects of this compound on any specific cellular processes.

Neuroprotective Mechanisms

No research has been conducted to evaluate the potential neuroprotective mechanisms of this compound.

Reduction of Oxidative Stress and Inflammation: There is no evidence to suggest that this compound can reduce oxidative stress or inflammation in a neuroprotective context, as no studies have been performed.

Broader Spectrum of Biological Activities

Beyond the specific targets and pathways mentioned above, there is a general lack of information on any other biological activities of this compound.

Potential Antimicrobial Activity Mechanisms

The pyrrole (B145914) moiety is a core structure in numerous compounds with demonstrated antibacterial and antifungal properties. nih.gov The mechanisms of action for these compounds are varied and often target essential cellular processes in microorganisms.

Derivatives of pyrrole have shown promise as antibacterial agents, particularly against Mycobacterium tuberculosis. nih.gov For instance, some pyrrolamide-class inhibitors effectively kill Mycobacterium tuberculosis by targeting the ATPase activity of the GyrB domain of DNA gyrase, an essential enzyme for DNA replication. nih.gov Another example is a pyrrole-2-carboxylate derivative, which has shown potent activity against Mycobacterium tuberculosis H37Rv. nih.gov The presence of a 3,5-dimethyl-1H-pyrrole ring is a feature of some promising antitubercular agents. nih.gov

The general antibacterial and antifungal activities of phytochemicals, including those with heterocyclic rings like pyrrole, can be attributed to several mechanisms. These include the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species.

While specific data for This compound is not available, the table below summarizes the antimicrobial activity of some related pyrrole compounds.

Table 1: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Target Organism | Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrrolamide derivative | Mycobacterium tuberculosis | Inhibition of DNA gyrase (GyrB) activity | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL | nih.gov |

Note: This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Potential Anticancer Activity Mechanisms

The pyrrolone scaffold is present in various natural and synthetic compounds exhibiting antitumor properties. semanticscholar.orgorientjchem.org Studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which are structurally similar to This compound , have revealed potent anti-proliferative activity against multiple cancer cell lines. semanticscholar.org

The proposed anticancer mechanisms for these related compounds often involve the induction of cell cycle arrest and apoptosis. semanticscholar.org For example, a derivative of 5-hydroxy-1H-pyrrol-2-(5H)-one was found to induce S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells. semanticscholar.org This process was associated with DNA damage and the activation of the tumor suppressor protein p53. semanticscholar.org

Furthermore, chalcones containing methoxy (B1213986) groups, which share some structural similarities with the target compound, have been shown to possess significant anticancer activity. nih.gov These compounds can inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine (B1669291) binding site. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The presence and position of methoxy groups on the aromatic rings of these molecules have been shown to be favorable for their antitumor properties. nih.gov

The table below presents the anticancer activity of some related compounds.

Table 2: In Vitro Anticancer Activity of Selected Pyrrolone and Related Derivatives

| Compound/Derivative | Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116, various cancer cell lines | Induces S-phase cell cycle arrest, apoptosis, DNA damage, p53 activation | semanticscholar.org |

| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various cancer cell lines | Tubulin polymerization inhibitor, G2/M phase cell cycle arrest | nih.gov |

Note: This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Potential Antiviral Activity Mechanisms

N-heterocyclic compounds, including those with a pyrrole or pyrrolone core, are recognized for their antiviral potential. nih.gov The mechanisms by which these compounds inhibit viral replication are diverse and can target different stages of the viral life cycle. ebsco.com

General antiviral mechanisms include:

Inhibition of Viral Entry: Preventing the virus from attaching to or entering the host cell. ebsco.com

Inhibition of Genome Replication: Interfering with the viral enzymes responsible for replicating the viral DNA or RNA. This can be achieved through chain termination, as seen with some nucleoside analogs, or by inhibiting viral polymerases. ebsco.com

Inhibition of Viral Protein Synthesis: Blocking the translation of viral mRNA into proteins.

Inhibition of Viral Assembly and Release: Preventing the newly synthesized viral components from assembling into new virions or blocking their release from the host cell. For example, neuraminidase inhibitors prevent the release of influenza virus particles. mdpi.com

While direct antiviral studies on This compound are lacking, some N-methylated bis-pyrrolin-4-ones have been identified as inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of the virus. orientjchem.org Additionally, some indole (B1671886) derivatives, which also contain a five-membered nitrogen-containing ring, have demonstrated anti-influenza A virus activity by inhibiting the expression of viral genes and suppressing the host's innate immune response. nih.gov

The potential for antiviral activity is highlighted by the broad-spectrum nature of some N-heterocyclic compounds against various viruses. nih.gov

Table 3: Antiviral Mechanisms of Related Heterocyclic Compounds

| Compound Class/Derivative | Virus | Potential Mechanism of Action | Reference |

|---|---|---|---|

| N-methylated bis-pyrrolin-4-ones | HIV-1 | Inhibition of HIV-1 protease | orientjchem.org |

| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Influenza A Virus | Inhibition of viral gene expression, suppression of IRF3 and STAT1 activation | nih.gov |

Note: This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Synthetic Applications and Derivatization Strategies

Utility as a Versatile Synthetic Building Block

Pyrrolinones are recognized as important starting materials for the synthesis of a wide array of biologically active compounds and complex natural products. tubitak.gov.tr Their multifunctional nature, possessing sites for nucleophilic and electrophilic attack as well as dienophilic reactivity, makes them attractive building blocks in synthetic chemistry. The presence of the methoxy (B1213986) group at the C5 position and the methyl groups at C3 and C5 in 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one would likely influence its reactivity and stereoselectivity in various transformations.

The synthesis of complex heterocyclic architectures, such as tetrapyrroles and corroles, often relies on the use of pyrrole-based precursors. Tetrapyrroles are fundamental to many biological processes, forming the core of essential molecules like heme and chlorophyll. wikipedia.org Corroles are closely related macrocycles that have garnered significant interest for their unique coordination chemistry and potential applications in catalysis and medicine.

The table below illustrates the general classes of precursors commonly employed in the synthesis of tetrapyrroles, highlighting the potential, though currently underexplored, role for functionalized pyrrolinones.

| Precursor Class | Role in Tetrapyrrole Synthesis | Potential for this compound |

| Pyrroles | Direct building blocks for condensation reactions. | Could be a synthetic target derived from the pyrrolinone. |

| Dipyrromethanes | Precursors for the "2+2" condensation approach to porphyrins. | Dimerization of a pyrrole (B145914) derived from the pyrrolinone is a possibility. |

| Bilanes | Linear tetrapyrrole precursors that undergo cyclization. | Could be assembled from pyrrole units derived from the pyrrolinone. |

Applications in Advanced Material Science

The unique electronic and photophysical properties of heterocyclic compounds have led to their widespread use in the development of advanced materials. Pyrrole-containing polymers and small molecules are known for their applications in organic electronics, sensors, and imaging agents. uctm.edu The incorporation of the this compound scaffold into larger molecular systems could impart desirable properties for various material science applications.

Multichromophore arrays are systems containing multiple light-absorbing units, designed to facilitate efficient energy transfer or electron transfer processes. These arrays are of interest for applications in artificial photosynthesis and molecular electronics. nih.gov The synthesis of such arrays often involves linking chromophoric units through conjugated spacers.

The pyrrolinone ring, with its conjugated system, could potentially act as a component of a larger chromophore or as a linking unit in a multichromophore array. Derivatization of the pyrrolinone at the nitrogen atom or at the C4 position could allow for the attachment of other chromophoric moieties. While specific examples involving this compound are not documented, the general principles of chromophore design suggest its potential utility in this area.

Photochromic materials are compounds that can reversibly change their chemical structure and, consequently, their absorption and emission properties upon exposure to light. mdpi.com Fluorescent molecules are widely used as probes and sensors in various scientific disciplines. nih.gov Pyrrole and its derivatives are known to be components of various fluorescent and photochromic systems. mdpi.comnih.gov

The development of novel photochromic and fluorescent systems based on the this compound scaffold is a plausible area of research. The electronic properties of the pyrrolinone ring can be tuned by the introduction of different substituents, which in turn would affect its photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups could shift the absorption and emission wavelengths.

The following table summarizes the key characteristics of photochromic and fluorescent systems and the potential role of the pyrrolinone scaffold.

| System Type | Key Characteristic | Potential Role of this compound |

| Photochromic | Reversible light-induced structural change | The pyrrolinone could be part of a larger photochromic molecule, with its electronic properties influencing the switching behavior. |

| Fluorescent | Emission of light upon excitation | The pyrrolinone could be the core fluorophore or a modifying group on another fluorophore to tune its properties. |

Bioconjugation and Probe Development

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid. This technique is crucial for the development of diagnostic tools, therapeutic agents, and for studying biological processes. Pyrrolidine-based structures have been utilized in bioconjugation strategies. nbinno.comnih.gov Fluorescent probes are molecules that can be used to visualize and track specific targets within a biological system. nih.govmdpi.com

The this compound scaffold could be functionalized to create reactive handles for bioconjugation. For example, the nitrogen atom could be derivatized with a linker containing a reactive group such as an N-hydroxysuccinimide ester or a maleimide, allowing for covalent attachment to proteins or other biomolecules.

Furthermore, by incorporating this scaffold into a larger molecular structure with fluorogenic properties, it could be developed into a fluorescent probe for biological imaging. The substituents on the pyrrolinone ring could be modified to tune the probe's selectivity for a particular analyte or cellular environment. While no specific probes based on this compound have been reported, the general utility of heterocyclic compounds in probe development suggests this as a promising avenue for future research. grotlilab.net

Advanced Research Topics in Pyrrol 2 One Chemistry

Novel Heterocyclic Ring System Transformations and Rearrangements

There is no available scientific literature detailing novel heterocyclic ring system transformations or rearrangement reactions specifically involving 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. Research on related pyrrolone structures indicates a potential for diverse reactivity, but dedicated studies on this compound have not been published. nih.govacs.org

Supramolecular Chemistry of Pyrrol-2-one Derivatives

Specific research into the supramolecular chemistry of this compound is not documented in the scientific literature. While the study of non-covalent interactions and self-assembly is a robust field for many heterocyclic compounds, this particular derivative has not been a subject of such investigations.

Non-Covalent Interactions and Self-Assembly Mechanisms

There are no published studies on the non-covalent interactions (such as π-π stacking, van der Waals forces, or dipole-dipole interactions) and self-assembly mechanisms of this compound.

Hydrogen Bonding Networks in Crystalline Architectures

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, no data exists on its hydrogen bonding networks or crystalline architecture.

Chemoenzymatic and Biocatalytic Approaches for Pyrrol-2-one Synthesis

There is no literature available describing the chemoenzymatic or biocatalytic synthesis of this compound. While enzymatic and chemoenzymatic methods are increasingly used for the synthesis of various heterocycles to improve sustainability and selectivity, these approaches have not been applied to this specific target molecule in any published research.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

Future research will necessitate the development of efficient and stereoselective methods to synthesize 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and its analogues. While classical methods for creating pyrrol-2-one rings exist, next-generation strategies offer significant improvements in yield, selectivity, and sustainability.

Emerging synthetic approaches that could be applied or adapted include:

Catalytic Cycloadditions: Nickel-catalyzed [2+2+2] cycloadditions of diynes and CO2 represent a modern approach for constructing the 2-pyrone core, which can be a precursor to pyrrol-2-ones. mdpi.com

Dearomatization of Pyrroles: The dearomative oxidation of substituted pyrroles can yield highly functionalized pyrrolin-2-ones. researchgate.net This strategy could be explored to introduce the desired substitution pattern.

Multicomponent Reactions (MCRs): One-pot MCRs provide a rapid and efficient pathway to complex heterocyclic structures from simple starting materials, minimizing waste and purification steps. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer, more controlled production compared to conventional batch methods. mdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times for creating pyrrole-based hydrazides from hours to minutes. mdpi.com

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Palladium-Catalyzed Carbonylative Cyclization | High yields, facile access to diverse scaffolds. researchgate.net | Construction of the core 1,5-dihydro-2H-pyrrol-2-one structure. |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, high yields. mdpi.com | Rapid synthesis of derivatives for library screening. |

| Dearomative Oxidation | Regioselective oxidation of pyrroles to introduce complexity. researchgate.net | Functionalization of a pre-formed pyrrole (B145914) ring. |

| One-Pot Multicomponent Synthesis | High efficiency, reduced waste, atom economy. researchgate.netmdpi.com | Convergent synthesis of highly substituted pyrrol-2-ones. |

Exploration of Undiscovered Biological Targets and Pathways

The pyrrole and pyrrol-2-one scaffolds are found in compounds with a wide array of biological activities, suggesting that this compound could interact with various cellular targets. nih.gov Future research should focus on screening this compound against diverse biological targets to uncover novel therapeutic potential.

Potential areas for biological investigation include:

Anticancer Activity: Many pyrrole derivatives target key components of cell division, such as microtubules. nih.gov Screening against cancer cell lines could reveal antiproliferative effects. The related 5-hydroxy-1H-pyrrol-2-one scaffold has shown promise in exhibiting antiestrogenic effects in breast cancer cells. mdpi.com

Anti-inflammatory Properties: Compounds with cyclic imide structures, like pyrrol-2-ones, have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation. nih.gov

Antimicrobial and Antiviral Effects: The pyrrole nucleus is a core component of many antimicrobial and antiviral drugs. nih.gov Exploration of activity against resistant bacterial strains and viruses could be a fruitful avenue. For instance, rationally designed pyrrole derivatives have yielded potent inhibitors of Ribonuclease L (RNase L), an enzyme crucial to the innate immune response against viruses. nih.gov

Neurological Activity: Given the prevalence of heterocyclic compounds in neuroscience drug discovery, investigating the effects of this compound on targets related to neurodegenerative diseases like Alzheimer's is a logical step. mdpi.comiaps.org.in

Synergistic Integration of Experimental and Computational Approaches

Modern drug discovery relies on the powerful synergy between computational modeling and experimental validation. jddhs.comresearchgate.net This integrated approach can accelerate the discovery process, reduce costs, and lead to more optimized drug candidates. For this compound, this paradigm would be essential.

The workflow would involve:

In Silico Screening: Using the 3D structure of the compound for molecular docking studies against libraries of known protein targets to predict binding affinities and modes. nih.govnih.gov This can prioritize experimental testing.

Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) models based on a synthesized library of analogues to predict the biological activity of new designs. jddhs.com

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with a potential biological target over time to assess the stability of the binding and understand the dynamic nature of the interaction. researchgate.net

Experimental Validation: Synthesizing the prioritized compounds and testing them in vitro and in vivo to confirm the computational predictions. jddhs.com Structural biology tools like X-ray crystallography and NMR would be used to validate binding modes. researchgate.net

| Phase | Computational Tool | Experimental Technique | Objective |

|---|---|---|---|

| Hit Identification | Molecular Docking, Virtual Screening nih.gov | High-Throughput Screening (HTS) | Identify initial compounds that bind to a target. |

| Lead Optimization | QSAR, Molecular Dynamics jddhs.comresearchgate.net | Synthesis of Analogues, In Vitro Assays | Improve potency, selectivity, and pharmacokinetic properties. |

| Mechanism of Action | Binding Mode Analysis | X-ray Crystallography, NMR Spectroscopy researchgate.net | Confirm the physical interaction between the compound and its target. |

Rational Design of Optimized Pyrrol-2-one Scaffolds for Specific Interactions

Starting with this compound as a lead scaffold, future work would involve its rational design and optimization to enhance interactions with a specific biological target identified in initial screenings. This involves strategically modifying the molecule's structure to improve its potency, selectivity, and drug-like properties.

Key strategies for scaffold optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents on the pyrrol-2-one ring—for example, modifying the methoxy (B1213986) group or the methyl groups—to determine which functionalities are critical for biological activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce metabolic liabilities.

Fragment-Based Design: If the initial compound has weak affinity, fragments of the molecule can be studied to understand key binding interactions, which can then be built upon to create more potent molecules. researchgate.net

Scaffold Hopping: Using the core pharmacophore of the active compound to design novel scaffolds that maintain the key binding interactions but possess different core structures, potentially leading to improved properties or novel intellectual property.

The ultimate goal of this rational design process is to transform a promising hit compound into a highly optimized lead candidate for further preclinical development. rsc.orgnih.gov

Q & A

Q. What are the established synthetic routes for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and related analogs?

The compound is synthesized via base-assisted cyclization of substituted precursors. For example, analogs like 5-hydroxy-3,5-diaryl-1H-pyrrol-2-ones are prepared by refluxing β-ketonitrile derivatives in ethanol with a base (e.g., KOH), followed by purification via column chromatography (EtOAc/hexane gradients) or recrystallization from ethanol . Key steps include optimizing reaction time (2–10 hours) and temperature (reflux conditions). Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~170 ppm for lactone carbonyl) and HRMS (e.g., mass accuracy within 3 ppm) .

Q. Which spectroscopic techniques are critical for characterizing pyrrol-2-one derivatives?

- ¹H/¹³C NMR : Assignments for lactone carbonyl (δ ~170–171 ppm), methoxy groups (δ ~3.7–3.8 ppm), and aromatic protons (δ 6.5–8.3 ppm) are essential. For example, 5-methoxy substituents show distinct singlet resonances in ¹H NMR .

- FTIR : Lactone C=O stretches appear at ~1679–1766 cm⁻¹, while hydroxyl groups (if present) show broad peaks at ~3161–3344 cm⁻¹ .

- HRMS : Used to verify molecular formulas (e.g., [M + Na]⁺ ions with <5 ppm error) .

Advanced Research Questions

Q. How do substituents influence the reactivity and regioselectivity of pyrrol-2-one derivatives in substitution reactions?

Substituents on the aryl rings (e.g., electron-withdrawing groups like Cl or electron-donating groups like OMe) significantly impact reaction outcomes. For instance:

- Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance electrophilic substitution at the 5-position, as seen in the synthesis of 5-(4-chlorophenyl)-3-phenyl derivatives (46% yield) .

- Steric hindrance from bulky groups (e.g., naphthyl) reduces yields (61% for 8o vs. 86% for 15l) due to slower cyclization kinetics . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Overlapping NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. For example, in 5-(4-aminophenyl) derivatives, HMBC correlations confirm connectivity between NH₂ and the pyrrolone ring .

- Unexpected multiplicity : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova). For instance, a singlet at δ 5.13 ppm in 15m corresponds to non-equivalent methylene protons due to restricted rotation .

- HRMS discrepancies : Recalibrate instrumentation or verify isotopic patterns (e.g., chlorine’s A+2 peak) .

Q. What experimental design considerations improve yields in multi-step syntheses?

- Stepwise purification : Intermediate isolation via flash chromatography (e.g., EtOAc/hexane gradients) prevents side reactions. For example, 15l achieved 86% yield after recrystallization, while 15a yielded 44% due to competing byproducts .

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates, as seen in the synthesis of hydroxylated derivatives .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can accelerate cyclization, though their use in pyrrol-2-one synthesis remains underexplored .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrol-2-one derivatives?

- Hydrophobic substituents : 3,5-Diaryl groups (e.g., 4-methoxyphenyl) enhance membrane permeability, as demonstrated in analogs with IC₅₀ values <10 μM in kinase assays .

- Hydroxyl groups : Introduce hydrogen-bonding interactions, improving target binding. For example, 5-hydroxy derivatives show enhanced activity in antimicrobial screens .

- Steric effects : Bulky substituents (e.g., naphthyl) reduce activity due to poor fit in enzyme active sites .

Methodological Insights

- Data contradiction analysis : When NMR and HRMS data conflict (e.g., unexpected molecular ion peaks), cross-validate with alternative techniques like X-ray crystallography (not covered in evidence but recommended) or isotopic labeling.

- Reaction optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., base strength, solvent polarity) and identify optimal conditions for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.